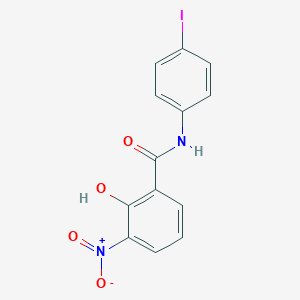

4'-Iodo-3-nitrosalicylanilide

Description

Structure

3D Structure

Properties

CAS No. |

10515-48-7 |

|---|---|

Molecular Formula |

C12H14ClN2O3PS |

Molecular Weight |

384.13 g/mol |

IUPAC Name |

2-hydroxy-N-(4-iodophenyl)-3-nitrobenzamide |

InChI |

InChI=1S/C13H9IN2O4/c14-8-4-6-9(7-5-8)15-13(18)10-2-1-3-11(12(10)17)16(19)20/h1-7,17H,(H,15,18) |

InChI Key |

TXGONIKXFWSNOU-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)NC2=CC=C(C=C2)I |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)NC2=CC=C(C=C2)I |

Other CAS No. |

10515-48-7 |

Synonyms |

2-Hydroxy-N-(4-iodophenyl)-3-nitrobenzamide |

Origin of Product |

United States |

Synthetic Methodologies and Chemoinformatic Approaches for 4 Iodo 3 Nitrosalicylanilide Analogues

Modern Synthetic Routes for Salicylanilide (B1680751) Core Structures

The fundamental structure of a salicylanilide involves an amide bond between a salicylic (B10762653) acid moiety and an aniline (B41778) moiety. Modern synthetic chemistry offers several reliable methods for constructing this core structure.

A prevalent method is the direct condensation of a salicylic acid derivative with an aniline derivative. biorxiv.org To facilitate this amide bond formation, coupling agents are often employed. One common approach involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC). In this process, the salicylic acid is activated by DCC, and the resulting intermediate readily reacts with the aniline to form the desired salicylanilide. The reaction is typically performed in a dry organic solvent at reduced temperatures to control reactivity, followed by a period at a slightly elevated temperature to ensure completion. acs.org A byproduct, N,N'-dicyclohexylurea, precipitates from the solution and can be removed by filtration. acs.org

Another widely used strategy is a one-step amide coupling reaction. This method directly connects the corresponding substituted benzoic acids with the appropriate anilines to form the amide linkage, providing a straightforward route to the salicylanilide scaffold. biorxiv.org Metal-mediated coupling reactions, such as the Buchwald-Hartwig amination, represent another advanced approach for forming the C-N bond, offering high efficiency and broad substrate scope. iitm.ac.in

Regioselective Functionalization: Strategies for Iodine and Nitro Group Introduction

The synthesis of 4'-Iodo-3-nitrosalicylanilide requires precise control over the placement of the iodine and nitro functional groups on the aromatic rings. This is typically achieved by synthesizing the two precursor molecules, 3-nitrosalicylic acid and 4-iodoaniline (B139537), separately, followed by their coupling.

Nitration of the Salicylic Acid Ring: The introduction of the nitro group at the 3-position of salicylic acid is an electrophilic aromatic substitution reaction. The directing effects of the hydroxyl (-OH) and carboxyl (-COOH) groups on the salicylic acid ring guide the incoming nitro group. While both are ortho-, para-directing, the strong activation by the hydroxyl group, combined with steric hindrance, can be exploited to achieve nitration at the desired C3 and C5 positions. Separation of the 3-nitro and 5-nitro isomers is then required.

Iodination of the Aniline Ring: The synthesis of the 4-iodoaniline precursor can be accomplished via a Sandmeyer-type reaction, starting from a suitable aminobenzene derivative. For instance, the synthesis of the related compound 4-iodo-3-nitrobenzoic acid begins with 4-amino-3-nitrobenzoic acid. chemicalbook.com This starting material is treated with an acid and sodium nitrite (B80452) at low temperatures (0-5°C) to form a diazonium salt. chemicalbook.com Subsequent reaction with potassium iodide introduces the iodine atom at the 4-position, displacing the diazonium group. chemicalbook.com A similar strategy can be applied to produce 4-iodoaniline from p-phenylenediamine (B122844) or other suitable precursors.

Modern regioselective iodination methods for aromatic compounds often utilize reagents that generate an electrophilic iodine species. nih.gov Reagent systems such as silver sulfate (B86663) with iodine (Ag₂SO₄/I₂) can activate I₂ to facilitate the reaction. nih.gov Other effective reagents include N-iodosuccinimide (NIS) in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA), which can provide good yields and high para-regioselectivity for phenols and anilines. nih.gov

A plausible synthetic pathway for 4'-Iodo-3-nitrosalicylanilide is outlined in the table below, based on the synthesis of a similar precursor.

Table 1: Plausible Synthetic Steps for a Key Precursor

| Step | Reactant | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1 | 4-Amino-3-nitrobenzoic acid | HCl, NaNO₂ | Water, 0-5°C, 1 hr | Diazonium salt intermediate | - | chemicalbook.com |

This table illustrates the synthesis of a key precursor, demonstrating the Sandmeyer reaction for regioselective iodination.

Advanced Derivatization Techniques for Structure Modification

To enhance properties such as bioavailability, target specificity, or efficacy, the core 4'-Iodo-3-nitrosalicylanilide structure can be modified using advanced derivatization techniques.

A common strategy for modifying salicylanilides is the creation of ester prodrugs by temporarily masking the phenolic hydroxyl group. ingentaconnect.comnih.gov This modification can improve physicochemical properties, such as membrane permeability, and potentially reduce toxicity. ingentaconnect.com The ester linkage is designed to be cleaved in the body, releasing the active parent salicylanilide. mdpi.com

The synthesis of these ester prodrugs typically involves reacting the parent salicylanilide with an appropriate acylating agent, such as an acid chloride or anhydride. The esterification can also be achieved with various organic acids, including acetates, carbamates, and N-protected amino acids. nih.govresearchgate.net These derivatives have shown promise as effective antimicrobial agents, sometimes exhibiting better activity than the parent molecules. ingentaconnect.com

Table 2: Examples of Salicylanilide Ester Prodrugs

| Ester Type | Rationale for Use | Reference |

|---|---|---|

| Acetates | Simple modification to improve lipophilicity. | nih.gov |

| Carbamates | Can offer different hydrolysis rates and properties compared to simple esters. | nih.govresearchgate.net |

| N-Protected Amino Acid Esters | May improve solubility and be targeted by specific enzymes for cleavage. | ingentaconnect.comnih.gov |

To increase the selectivity of salicylanilides towards specific cells, such as cancer cells, they can be conjugated to targeting peptides. nih.govelte.hu This approach leverages the ability of certain peptides to bind to receptors that are overexpressed on the surface of target cells, thereby concentrating the drug where it is most needed. acs.orgelte.hu

A successful strategy involves conjugating salicylanilide derivatives to carrier peptides like oligotuftsin or cell-penetrating peptides like SynB3. acs.orgelte.huresearchgate.net Oligotuftsin, for example, is a ligand for neuropilin receptors, which are often overexpressed in glioblastoma. acs.orgnih.gov The synthesis of these conjugates can be achieved by forming a stable linkage, such as an oxime bond, between a modified salicylanilide (e.g., containing a formyl group) and an aminooxy-functionalized peptide. acs.org This targeted delivery system has been shown to enhance cellular uptake and preserve the activity of the salicylanilide derivative. elte.huresearchgate.net

The biological activity of salicylanilides is highly dependent on the substitution pattern on both the salicylic acid and aniline rings. researchgate.netresearchgate.net Rational design involves systematically modifying these substituents to optimize a desired activity and minimize off-target effects. nih.govacs.org Structure-activity relationship (SAR) studies are crucial for this process, providing insights into how different functional groups influence the molecule's properties. researchgate.net

For example, the introduction of various halogen atoms (Cl, Br, F) or electron-withdrawing groups like trifluoromethyl (CF₃) at different positions can significantly alter the electronic landscape and lipophilicity of the molecule, impacting its interaction with biological targets. researchgate.netresearchgate.net Studies on niclosamide (B1684120) and its analogues have shown that modifications to both the A-ring (salicylic acid) and B-ring (aniline) can modulate their biological effects. biorxiv.org The design of novel halogen-rich salicylanilides has been explored to develop potent antileishmanial agents, demonstrating the utility of this approach. researchgate.net

Computational Chemistry in Synthetic Design and Reaction Pathway Prediction

Computational chemistry and chemoinformatic approaches are increasingly integral to the design and synthesis of novel salicylanilide analogues. biorxiv.orgresearchgate.net These in silico tools can predict molecular properties, model interactions with biological targets, and help prioritize compounds for synthesis, thereby saving time and resources. acs.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful technique used to correlate the chemical structure of compounds with their biological activity. acs.org For salicylanilides, QSAR models have been developed using descriptors of the building blocks to predict activity, guiding the design of new analogues with an increased likelihood of success. acs.org

Molecular docking simulations are used to predict how a molecule binds to the active site of a target protein. nih.gov This has been applied to salicylanilide derivatives to understand their interactions with enzymes like epidermal growth factor receptor (EGFR), helping to rationalize their inhibitory activity and guide the design of more potent inhibitors. nih.gov Conformational analysis and other computational studies are also used to understand the three-dimensional structure of flexible salicylanilide derivatives, which is crucial for their biological function. researchgate.net

Elucidation of Molecular and Cellular Mechanisms of Action

Disruption of Bioenergetic Pathways: Mitochondrial Uncoupling

Salicylanilides are a class of compounds recognized for their ability to act as mitochondrial uncouplers. This activity is central to the biological effects of 4'-Iodo-3-nitrosalicylanilide.

Impact on Oxidative Phosphorylation and Proton Motive Force

Mitochondrial uncouplers disrupt the essential coupling between the electron transport chain and the phosphorylation of adenosine (B11128) diphosphate (B83284) (ADP) to adenosine triphosphate (ATP). In essence, they create a "short-circuit" in the inner mitochondrial membrane, allowing protons (H+) to leak back into the mitochondrial matrix, bypassing the ATP synthase enzyme. This dissipation of the proton gradient, known as the proton motive force, is a key feature of the action of salicylanilides. The presence of a weakly acidic proton and a lipophilic structure are crucial for this protonophoric activity, enabling the transport of protons across the lipid bilayer of the inner mitochondrial membrane.

The potency of salicylanilides as uncouplers is influenced by their chemical structure, including the presence of electron-withdrawing groups. The nitro group (NO2) and the iodine (I) atom in 4'-Iodo-3-nitrosalicylanilide are electron-withdrawing, which can enhance the acidity of the salicylanilide's hydroxyl group and contribute to its efficiency as a protonophore.

Alterations in Cellular Respiration and ATP Homeostasis

A direct consequence of dissipating the proton motive force is an increase in the rate of electron transport and oxygen consumption as the mitochondria attempt to compensate for the reduced efficiency of ATP synthesis. While cellular respiration is stimulated, the production of ATP is significantly diminished. This uncoupling of respiration from phosphorylation leads to a decrease in the cellular ATP-to-ADP ratio, impacting numerous energy-dependent cellular processes. The energy that would have been used for ATP synthesis is instead released as heat.

Enzymatic Inhibition and Modulation

Beyond its effects on mitochondrial bioenergetics, 4'-Iodo-3-nitrosalicylanilide is implicated in the direct inhibition of several key enzymes.

Tyrosine Kinase (e.g., EGFR) Inhibition Mechanisms

Salicylanilide (B1680751) derivatives have been identified as potent inhibitors of protein tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov The proposed mechanism of action involves the salicylanilide scaffold acting as a pharmacophore that can mimic the hinge-binding region of known quinazoline-based EGFR inhibitors. nih.gov It is believed that these compounds compete with ATP for binding to the catalytic domain of the tyrosine kinase. nih.gov

The specific substitutions on the salicylanilide rings play a crucial role in determining the inhibitory potency. While direct experimental data for 4'-Iodo-3-nitrosalicylanilide is limited in publicly available literature, structure-activity relationship (SAR) studies on related salicylanilides indicate that halogen and nitro substitutions can significantly influence their EGFR inhibitory activity. nih.govnih.gov

Below is a table summarizing the EGFR inhibitory activity of some salicylanilide derivatives, illustrating the impact of different substituents.

| Compound | Substituents | EGFR IC50 (µM) |

| Derivative A | 5-chloro | 0.5 |

| Derivative B | 4'-chloro | 0.2 |

| Derivative C | 3',5'-dichloro | 0.1 |

Poly(ADP-ribose) Polymerase (PARP) Inactivation via Zinc Ejection

Recent studies have shown that modified salicylanilides can act as inhibitors of Poly(ADP-ribose) Polymerase (PARP). nih.gov PARP enzymes, particularly PARP-1, contain zinc finger domains that are critical for their ability to bind to DNA and initiate DNA damage repair. One proposed mechanism of inhibition by certain compounds involves the ejection of zinc ions from these zinc finger structures, leading to a conformational change that inactivates the enzyme.

Arsenite, for example, has been shown to induce S-nitrosation on the zinc finger domain of PARP-1, leading to zinc loss and inhibition of its activity. nih.gov While direct evidence for 4'-Iodo-3-nitrosalicylanilide is not available, the presence of a nitroso group in its structure suggests a potential for interaction with the zinc finger domains of PARP, possibly through a similar mechanism involving disruption of the zinc coordination.

Nitric Oxide Synthase (NOS) Interference

The interaction of salicylanilides with Nitric Oxide Synthase (NOS) is less direct and appears to be related to the salicylate (B1505791) component of the molecule. Studies have demonstrated that salicylate can inhibit the induction of the inducible nitric oxide synthase (iNOS) isoform. nih.govnih.gov This inhibition appears to occur at the level of gene expression, reducing the amount of iNOS protein produced in response to inflammatory stimuli. It is important to note that this is an indirect effect on the induction of the enzyme rather than a direct inhibition of its catalytic activity. The nitro group in 4'-Iodo-3-nitrosalicylanilide could also potentially interact with the NOS pathway, given the role of nitric oxide in cellular signaling.

Other Enzyme Targets: Lactate (B86563) Dehydrogenase (LDH) and Acetylcholinesterase (AChE)

Lactate Dehydrogenase (LDH): Lactate dehydrogenase is a critical enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate (B1213749) and lactate. nih.gov Its inhibition has become a significant focus in therapeutic research, particularly in oncology, due to the reliance of cancer cells on glycolysis (the Warburg effect). imrpress.com While direct studies on 4'-Iodo-3-nitrosalicylanilide are limited, related salicylic (B10762653) acid derivatives have been identified as inhibitors of lactate dehydrogenase. These compounds effectively decrease oxalate (B1200264) production by dually inhibiting glycolate (B3277807) oxidase and lactate dehydrogenase. The inhibition of LDH by targeting its activity is considered a promising strategy for developing novel anticancer agents. nih.govnih.govfrontiersin.org

Acetylcholinesterase (AChE): Acetylcholinesterase is a key enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) and terminating synaptic transmission. nih.gov Inhibition of AChE is a primary strategy for treating Alzheimer's disease and other neuromuscular disorders. nih.govmdpi.com A wide range of salicylanilide derivatives have been investigated and confirmed as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov

The inhibitory activity of these compounds is influenced by their structural features. For instance, studies on salicylanilide N-alkylcarbamates and salicylanilide diethyl phosphates show that their efficacy is often greater than that of established drugs like rivastigmine. nih.govnih.gov The mechanism is typically pseudo-irreversible, and structure-activity relationship studies indicate that factors like halogen substitution on the aniline (B41778) ring and the length of alkyl chains significantly impact inhibitory potency. nih.govnih.gov

| Compound Type | Target Enzyme | Reported IC₅₀ Range (µM) | Reference |

|---|---|---|---|

| Salicylanilide Diethyl Phosphates | AChE | 35.4 - 86.3 | nih.gov |

| Salicylanilide Diethyl Phosphates | BChE | 0.903 - 86.3 | nih.gov |

| Tacrine-Salicylamide Conjugates | AChE | 0.0826 (lead compound) | mdpi.com |

| Tacrine-Salicylamide Conjugates | BChE | 0.0156 (lead compound) | mdpi.com |

Antiviral Enzyme Targets: HIV-1 Integrase and Reverse Transcriptase

HIV-1 Integrase: HIV-1 integrase is a viral enzyme essential for the replication of HIV by catalyzing the insertion of the viral DNA into the host cell's genome, making it a prime target for antiretroviral drugs. nih.govnih.gov Salicylanilides and related compounds, such as salicylhydrazines, have been identified as inhibitors of HIV-1 integrase. targetmol.comnih.govselleckchem.com The mechanism of inhibition is proposed to involve the chelation of the metal ion in the enzyme's active site. nih.gov The 2-hydroxyphenyl group, an alpha-keto group, and a hydrazine (B178648) moiety in a planar conformation appear to be crucial for this interaction. nih.gov Although some of these derivatives have shown cytotoxicity, they provide a valuable chemical scaffold for developing new anti-HIV agents. nih.gov

HIV-1 Reverse Transcriptase: HIV-1 reverse transcriptase (RT) is another crucial enzyme that converts the viral RNA genome into DNA. nih.gov It is the target of several classes of antiretroviral drugs. mdpi.com The salicylanilide chemical class has demonstrated potential for inhibiting HIV-1 reverse transcriptase. targetmol.comselleckchem.com Structurally similar carboxanilide derivatives are known to be potent nonnucleoside inhibitors (NNIs) of HIV-1 RT. nih.gov These compounds bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its function. mdpi.comnih.gov

Intracellular Signaling Pathway Perturbation

Salicylanilide derivatives are known to modulate multiple intracellular signaling pathways that are often dysregulated in diseases like cancer.

Wnt/β-catenin Signaling Disruption

The Wnt/β-catenin pathway is fundamental for embryonic development and tissue maintenance; its aberrant activation is a hallmark of many cancers. nih.gov In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for degradation. nih.gov Wnt signaling inactivates this complex, allowing β-catenin to accumulate and translocate to the nucleus to activate target gene transcription. nih.gov The well-known salicylanilide, niclosamide (B1684120), has been shown to inhibit the Wnt/β-catenin signaling pathway, contributing to its anticancer effects. nih.govnih.govmdpi.comsemanticscholar.org Structure-activity relationship studies on niclosamide have identified key features of the salicylanilide scaffold required for this inhibition. duke.edu

Modulation of mTORC1 and STAT3 Pathways

STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells, where it promotes proliferation, survival, and angiogenesis while inhibiting apoptosis. mdpi.commdpi.com Salicylanilide derivatives have been reported as potent small molecule inhibitors of the STAT3 signaling pathway. nih.govmdpi.comnih.gov These compounds can reduce the levels of phosphorylated STAT3 (p-STAT3), the active form of the protein, and suppress its translocation to the nucleus, thereby inhibiting its transcriptional activity. mdpi.comnih.gov

mTORC1 Pathway: The mammalian target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism, and its signaling is frequently hyperactivated in cancer. mdpi.comnih.gov Niclosamide and other salicylanilides have been shown to inhibit mTORC1 signaling. nih.govmdpi.comsemanticscholar.org The inhibition of this pathway contributes to the anti-proliferative and pro-apoptotic effects of these compounds. mdpi.com There is significant crosstalk between the mTOR and STAT3 pathways, and their simultaneous inhibition is a promising therapeutic strategy. nih.gov

Interference with NF-κB and Notch Signaling

NF-κB Signaling: The nuclear factor kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. nih.gov Its dysregulation is linked to various cancers. nih.gov In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate gene transcription. nih.gov Salicylanilides, including niclosamide and the specific IKK-β inhibitor IMD-0354, have been shown to suppress the NF-κB signaling cascade. nih.govnih.govsemanticscholar.org

Notch Signaling: The Notch signaling pathway is another evolutionarily conserved pathway that governs cell fate decisions, proliferation, and differentiation. nih.gov Like the other pathways mentioned, its aberrant activation is implicated in cancer. Niclosamide has been found to simultaneously inhibit Notch signaling along with Wnt, mTOR, and NF-κB pathways, highlighting the multi-targeted nature of the salicylanilide scaffold. nih.gov

Induction of Programmed Cell Death Pathways

Salicylanilide derivatives have been shown to induce programmed cell death in cancer cells, primarily through apoptosis and autophagy. nih.govmdpi.com

Apoptosis: The inhibition of pro-survival signaling pathways like STAT3 by salicylanilides directly leads to the induction of apoptosis (Type I programmed cell death) in tumor cells. nih.gov Studies on nitro-substituted hydroxynaphthanilides, which are structural analogues of salicylanilides, have demonstrated their ability to induce G1 phase cell cycle arrest and trigger apoptosis in cancer cell lines. semanticscholar.org

Autophagy: Autophagy (Type II programmed cell death) is an intracellular degradation process that can either promote cell survival or lead to cell death depending on the context. acs.org Several salicylanilide derivatives, including niclosamide, have been found to induce autophagy. nih.govacs.org In many cancer types, such as glioblastoma, this autophagy induction leads to cell death, contributing to the compound's anticancer effect. nih.govacs.org

| Signaling Pathway | Key Protein/Complex Targeted | Reported Effect | Representative Compound(s) | Reference |

|---|---|---|---|---|

| Wnt/β-catenin | β-catenin stabilization/translocation | Inhibition | Niclosamide, Nitazoxanide | nih.govnih.gov |

| STAT3 | STAT3 phosphorylation and nuclear translocation | Inhibition | N-(3-chloro-4-fluorophenyl)-2-hydroxy-4-(3-(piperidin-1-yl)propoxy) benzamide | mdpi.comnih.gov |

| mTORC1 | mTORC1 kinase activity | Inhibition | Niclosamide | nih.govmdpi.comsemanticscholar.org |

| NF-κB | IKK-β activity | Inhibition | Niclosamide, IMD-0354 | nih.govnih.gov |

| Notch | Notch signaling cascade | Inhibition | Niclosamide | nih.gov |

Mechanisms of Autophagy Induction and Regulation

There is no available research detailing how 4'-Iodo-3-nitrosalicylanilide may induce or regulate the process of autophagy.

Interaction with Cellular Homeostatic Systems

Redox State Manipulation: Nitro Group Reduction and Nitroso Intermediate Formation

No studies were found that describe the manipulation of the cellular redox state, including the reduction of its nitro group or the formation of nitroso intermediates, by 4'-Iodo-3-nitrosalicylanilide.

Glutathione (B108866) (GSH) System Modulation and Pyridine (B92270) Nucleotide Transhydrogenation

There is a lack of data on whether 4'-Iodo-3-nitrosalicylanilide modulates the glutathione (GSH) system or affects pyridine nucleotide transhydrogenation.

Membrane Integrity Disruption in Pathogens

Research on the ability of 4'-Iodo-3-nitrosalicylanilide to disrupt the membrane integrity of pathogens is not present in the current body of scientific work.

Alanine (B10760859) Dehydrogenase-Dependent NAD+/NADH Homeostasis in Bacteria

No information is available concerning the effect of 4'-Iodo-3-nitrosalicylanilide on alanine dehydrogenase-dependent NAD+/NADH homeostasis in bacteria.

Further research and publication in peer-reviewed journals are required to elucidate the specific biological activities and mechanisms of action for 4'-Iodo-3-nitrosalicylanilide.

After a comprehensive search of scientific literature, there is no specific research available that details the molecular and cellular mechanisms of action for 4'-Iodo-3-nitrosalicylanilide as an inhibitor of the Type III Secretion System (T3SS).

While the broader chemical class of salicylanilides has been investigated for the inhibition of bacterial virulence, particularly targeting the T3SS in pathogens like Yersinia and Salmonella, studies detailing the specific activity, research findings, or data for 4'-Iodo-3-nitrosalicylanilide could not be located. usda.govnih.gov Research into other nitro-substituted salicylanilides has focused on antimicrobial activity against different types of bacteria, such as Mycobacterium tuberculosis and Staphylococcus, rather than on T3SS inhibition in Gram-negative bacteria. nih.gov

Therefore, the section on "Virulence Factor Inhibition: Type III Secretion System Blockade" for this specific compound cannot be generated with the required scientific accuracy and detailed findings.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Positional and Substituent Effects on Biological Activity

The type and location of substituents on the salicylanilide (B1680751) scaffold are paramount in determining the compound's biological profile.

The presence and nature of halogen atoms on the salicylanilide structure significantly modulate its biological activity. Weakly electron-withdrawing substituents, such as halogens, are generally favored for certain biological activities. mdpi.comresearchgate.net Specifically, the presence of chlorine or bromine atoms at positions 4 or 5 of the salicylic (B10762653) acid moiety is considered beneficial for antimycobacterial activity. nih.gov

In the broader class of halogenated mononitrophenols, the type of halogen influences efficacy, with trifluoromethyl groups often being more effective than halogen atoms. glfc.org Among the halogens themselves, bromine and chlorine tend to be more effective than fluorine. glfc.org Studies on aurone-derived triazoles, which share a similar salicyl functional group, also highlight the importance of halogen substitutions, particularly bromine and trifluoromethyl groups, for targeting staphylococci. researchgate.net The position of the halogen is also critical; for instance, in some salicylanilides, a meta-position for a trifluoromethyl group was found to be optimal. researchgate.net

The following table summarizes the comparative toxicity of various halonitrosalicylanilides, illustrating the impact of substituent positioning.

| Compound | Lamprey LD100 (ppm) | Trout LD25 (ppm) |

| 3'-chloro-3-nitrosalicylanilide | 0.3 | 0.9 |

| 4'-chloro-3-nitrosalicylanilide | 0.3 | 0.7 |

| 3'-iodo-3-nitrosalicylanilide | 0.3 | 1.0 |

| 4'-iodo-3-nitrosalicylanilide | 0.3 | 0.7 |

| 3'-bromo-3-nitrosalicylanilide | 0.3 | 1.0 |

| 4'-bromo-3-nitrosalicylanilide | 0.3 | 1.0 |

| 4'-chloro-5-nitrosalicylanilide | 0.5 | 1.0 |

| 4'-iodo-5-nitrosalicylanilide | 0.5 | 1.0 |

| 4'-bromo-5-nitrosalicylanilide | 0.5 | 1.0 |

| 2'-chloro-5-nitrosalicylanilide | 0.9 | 3.0 |

| 2'-iodo-3-nitrosalicylanilide | 1.0 | 3.0 |

| 2'-bromo-3-nitrosalicylanilide | 1.0 | 1.0 |

| 4'-fluoro-3-nitrosalicylanilide | 1.0 | 3.0 |

| 2'-fluoro-3-nitrosalicylanilide | 3.0 | 3.0 |

| 2'-chloro-3-nitrosalicylanilide | 3.0 | 7.0 |

| 4'-fluoro-5-nitrosalicylanilide | 3.0 | >10.0 |

| 3'-chloro-5-nitrosalicylanilide | 15.0 | 15.0 |

| Data sourced from Great Lakes Fishery Commission Technical Report. glfc.org |

The position of the nitro group on the salicylic acid portion of the molecule is a critical determinant of biological activity. A strong electron-withdrawing substituent like a nitro group (–NO2) can negatively affect the antimycobacterial activity of salicylanilides when present at certain positions. researchgate.netnih.gov However, the presence of a nitro group at position 4 of the salicylic acid has been found to be beneficial for activity against Mycobacterium tuberculosis. nih.govresearchgate.net In some cases, the antiproliferative effect of nitro-substituted hydroxynaphthanilides, which are analogs of salicylanilides, increases when the nitro substituent is moved from the ortho- to the para-position. nih.gov

The three-dimensional structure and flexibility of a molecule are crucial for its interaction with biological targets. researchgate.net Conformational flexibility, which can be influenced by factors like the presence of single bonds allowing rotation, can affect how a molecule binds to a receptor. researchgate.net For salicylanilides, intramolecular hydrogen bonding can lead to different conformations, which in turn can have distinct effects on their biological activities. mdpi.com The ability of a molecule to adopt various shapes can be fundamental to its function. biorxiv.org This flexibility is an important consideration in drug design, as it can influence the binding affinity and efficacy of a compound. nih.gov

Molecular Descriptors and Their Correlation with Efficacy

Quantitative structure-activity relationship (QSAR) studies utilize molecular descriptors to correlate the chemical structure of a set of compounds with their biological activity through mathematical models. taylorfrancis.com These descriptors can be numerous and varied, capturing different aspects of a molecule's structure. nih.gov The goal of QSAR is to find a mathematical relationship, often in the form of an equation, that links these descriptors to the observed biological activity. taylorfrancis.com

Commonly used molecular descriptors in drug discovery include lipophilicity (clogP/D), the number of hydrogen bond donors, and the number of aromatic rings. rgdscience.com By analyzing these descriptors, researchers can predict the properties of new compounds without the need for expensive and time-consuming experiments. frontiersin.org The selection of appropriate descriptors is a critical step in building a robust QSAR model. rsc.org

Pharmacophore Modeling and Ligand-Receptor Interactions

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. researchgate.net A pharmacophore model represents the key features necessary for a ligand to bind to its target receptor. jppres.com These models can be generated based on the structures of known active ligands or the structure of the biological target itself. medsci.org

Once a pharmacophore model is developed, it can be used for virtual screening of compound libraries to identify new molecules that fit the model and are therefore likely to be active. researchgate.net This approach helps in understanding ligand-receptor interactions and in designing new compounds with improved affinity and selectivity. researchgate.net

In Silico Approaches: Molecular Docking and Dynamics Simulations

In silico methods, such as molecular docking and molecular dynamics simulations, are computational techniques used to predict how a ligand interacts with a receptor at the molecular level. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.comnih.gov This technique is widely used to explore the binding modes of potential drugs and to screen virtual libraries of compounds. thesciencein.org

Molecular dynamics simulations provide insights into the conformational flexibility and stability of the ligand-receptor complex over time. jppres.com These simulations can reveal dynamic changes in the protein and ligand that are not apparent from static docking poses. nih.gov Both docking and dynamics simulations are valuable tools for understanding the structural basis of a compound's biological activity and for guiding the design of new therapeutic agents. nih.gov

Preclinical Research Applications and Biological Efficacy

Antineoplastic Investigations in Cellular and In Vivo Models

There is no specific information available in the reviewed literature regarding antineoplastic investigations of 4'-Iodo-3-nitrosalicylanilide in cellular or in vivo models. While related compounds have been studied, such as the prodrug 4-iodo-3-nitrobenzamide (B1684207) which is reduced to the active 4-iodo-3-nitrosobenzamide (B12559498) and shows selective tumor-killing effects, similar detailed research on 4'-Iodo-3-nitrosalicylanilide is not documented. nih.govtjpr.org The anticancer potential of salicylanilides is thought to be mediated by various mechanisms, including the uncoupling of oxidative phosphorylation and modulation of signaling pathways, but specific data for the iodo-nitro derivative is absent. nih.govoclc.org

Broad-Spectrum Antimicrobial Efficacy

Specific data on the broad-spectrum antimicrobial efficacy of 4'-Iodo-3-nitrosalicylanilide is not detailed in the available search results.

Antibacterial Activity (Gram-positive, MRSA)

No studies were identified that specifically evaluated the antibacterial activity of 4'-Iodo-3-nitrosalicylanilide against Gram-positive bacteria or Methicillin-resistant Staphylococcus aureus (MRSA). While halogenated salicylanilides are generally recognized for their antibacterial potential, specific minimum inhibitory concentration (MIC) values or efficacy data for this particular compound are not available. uq.edu.au

Antimycobacterial Activity (Mycobacterium tuberculosis, Isoniazid-resistant strains)

There is a lack of specific research on the antimycobacterial activity of 4'-Iodo-3-nitrosalicylanilide against Mycobacterium tuberculosis, including isoniazid-resistant strains. Although salicylanilides have been explored for their antimycobacterial properties, data for this specific derivative is not present in the reviewed literature. nih.gov

Antifungal Activity

No specific studies detailing the antifungal activity of 4'-Iodo-3-nitrosalicylanilide were found. The general antifungal potential of the salicylanilide (B1680751) class has been noted, but specific data for the title compound is unavailable. nih.gov

Antiparasitic Efficacy Studies

While halogenated salicylanilides are well-established as anthelmintic agents in veterinary medicine, specific studies on the antiparasitic efficacy of 4'-Iodo-3-nitrosalicylanilide are not documented in the available literature. frontiersin.org

Anthelmintic Applications (Cestodes, Schistosoma japonicum)

There is no specific information regarding the use of 4'-Iodo-3-nitrosalicylanilide against Cestodes (tapeworms) or Schistosoma japonicum. The parent class of salicylanilides includes compounds like niclosamide (B1684120), which is effective against cestode infections. frontiersin.orguni.lu However, specific efficacy data for 4'-Iodo-3-nitrosalicylanilide in this context is not available.

Larvicidal Activity Against Aquatic Pests (e.g., Sea Lamprey)

Substituted nitrosalicylanilides have been investigated for their potential as selective larvicides for the control of the sea lamprey (Petromyzon marinus), an invasive pest in the Great Lakes. nih.gov Research into the structure-activity relationships of these compounds has identified specific substitutions that enhance their toxicity to sea lamprey larvae while minimizing harm to other aquatic organisms, such as rainbow trout (Oncorhynchus mykiss). glfc.org

Within this class of compounds, 4'-Iodo-3-nitrosalicylanilide has been evaluated for its biological activity. glfc.org Studies have determined its lethal concentrations for both the target pest and a non-target species, providing insight into its selectivity. The halogenated nitrosalicylanilides, including the 4'-iodo derivative, have demonstrated significant larvicidal properties. glfc.org

The following table summarizes the comparative toxicity of 4'-Iodo-3-nitrosalicylanilide to larval sea lamprey and fingerling rainbow trout. glfc.org

Comparative Toxicity of 4'-Iodo-3-nitrosalicylanilide

| Species | 100% Lethal Concentration (ppm) |

|---|---|

| Larval Sea Lamprey | 0.3 |

| Fingerling Rainbow Trout | 0.7 |

Data sourced from comparative toxicity studies of halonitrosalicylanilides. glfc.org

Antiviral Research Prospects

While direct antiviral studies on 4'-Iodo-3-nitrosalicylanilide are not extensively documented in publicly available research, the broader class of salicylanilides, to which it belongs, has shown significant promise in antiviral research. A prominent example is Niclosamide (2′,5-dichloro-4′-nitrosalicylanilide), an FDA-approved antihelminthic drug that has demonstrated potent in vitro antiviral activity against a wide range of viruses. nih.govasm.org

Niclosamide's antiviral spectrum includes severe acute respiratory syndrome coronavirus (SARS-CoV), Middle East respiratory syndrome coronavirus (MERS-CoV), Zika virus, and others. nih.govnih.gov Research indicates that its mechanism of action involves the neutralization of endo-lysosomal pH, which interferes with the pH-dependent membrane fusion essential for the entry of many viruses into host cells. nih.gov For SARS-CoV, Niclosamide was shown to completely abolish viral antigen synthesis at a concentration of 1.56 μM. asm.orgasm.org

The demonstrated broad-spectrum antiviral efficacy of structurally related salicylanilides like Niclosamide suggests that 4'-Iodo-3-nitrosalicylanilide could also possess antiviral properties. The shared salicylanilide core structure provides a basis for further investigation into its potential as an antiviral agent. Future research could explore whether the specific substitutions in 4'-Iodo-3-nitrosalicylanilide confer any unique or enhanced antiviral activities, potentially through similar or different mechanisms of action.

Advanced Research Methodologies and Future Research Trajectories

In Vivo Animal Models for Efficacy and Mechanism Studies

Following promising in vitro results, in vivo animal models are crucial for evaluating the efficacy and understanding the systemic effects of compounds like 4'-Iodo-3-nitrosalicylanilide.

Efficacy and Toxicity Assessment: Early studies on mono-substituted nitrosalicylanilides, including 4'-Iodo-3-nitrosalicylanilide, used fish models, such as rainbow trout and goldfish, to assess piscicidal activity and toxicity at varying concentrations. usgs.gov For example, 4'-Iodo-3-nitrosalicylanilide was found to be lethal to both rainbow trout and goldfish at a concentration of 1 part per million (p.p.m.), with rapid effects observed within 3 hours. usgs.gov At 0.1 p.p.m., it was lethal to most rainbow trout tested. usgs.gov More recent research on related compounds has employed rodent models. For instance, the toxicity of oxyclozanide (B1678079) was evaluated in rats, showing acute toxicity only at high oral doses. mdpi.com The safety and efficacy of drug candidates must be determined before human clinical trials, and while non-animal models are gaining traction, animal models remain important for developing a comprehensive Investigational New Drug (IND) package for regulatory approval. transcurebioservices.com

Mechanism of Action Studies: Animal models are instrumental in elucidating the mechanisms by which compounds exert their effects. For example, in vivo studies on a related compound, 4-iodo-3-nitrobenzamide (B1684207), showed no toxicity in hamsters at doses of 200 mg/kg administered daily for seven days. nih.gov Research on other salicylanilides has utilized models like the C. elegans-MRSA liquid infection assay to demonstrate in vivo efficacy against bacterial infections. nih.gov The development of cost-effective in vivo models, such as using immunocompetent mice for studying cryptosporidiosis, allows for the testing of numerous lead compounds identified in vitro. nih.gov

| Species | Concentration (p.p.m.) | Observation |

|---|---|---|

| Rainbow Trout | 1.0 | Lethal within 3 hours |

| Goldfish | 1.0 | Lethal within 3 hours |

| Rainbow Trout | 0.1 | Lethal to 9 out of 10 fish |

Omics Technologies (e.g., Transcriptomics, Proteomics) for Comprehensive Profiling

Omics technologies provide a powerful, high-throughput approach to comprehensively analyze the molecular changes induced by compounds like 4'-Iodo-3-nitrosalicylanilide. nih.govwikipedia.org These technologies allow for the simultaneous measurement of thousands of genes, proteins, and metabolites, offering a holistic view of the compound's biological effects. nih.govfrontiersin.org

Transcriptomics: This field involves the study of the complete set of RNA transcripts produced by an organism or cell population. nih.gov Transcriptomic analysis can reveal how 4'-Iodo-3-nitrosalicylanilide alters gene expression patterns. For example, in studies of freezing stress in rapeseed, transcriptomics identified thousands of differentially expressed genes, providing insights into the molecular response to environmental stress. frontiersin.org By applying similar methods, researchers could identify the specific signaling pathways and cellular processes affected by 4'-Iodo-3-nitrosalicylanilide.

Proteomics: Proteomics is the large-scale study of proteins, their structures, and their functions. csic.es It can be used to identify the protein targets of a compound and to understand how it modulates cellular protein networks. nih.gov For instance, a study on the tumoricidal action of 4-iodo-3-nitrobenzamide identified that its active form, 4-iodo-3-nitrosobenzamide (B12559498), inactivates poly(ADP-ribose) polymerase by ejecting zinc from the protein's zinc finger domain. nih.gov The activation of this prodrug is dependent on a cellular reducing system that is specific to cancer cells. nih.gov In non-malignant cells, the compound is reduced to a non-toxic amine by a mitochondrial flavoprotein. nih.gov This process is deficient in malignant cells, leading to the selective synthesis of the lethal nitroso derivative. nih.gov

Multi-Omics Integration: The integration of multiple omics datasets (e.g., genomics, transcriptomics, proteomics, metabolomics) provides a more complete and systems-level understanding of a compound's effects. nih.gov This approach can reveal complex interactions between different biological layers and help to identify robust biomarkers for drug efficacy and toxicity. biorxiv.org

High-Throughput Screening and Lead Optimization Strategies

High-throughput screening (HTS) is a key technology in drug discovery, enabling the rapid testing of large libraries of chemical compounds to identify "hits" that modulate a specific biological target. bmglabtech.com

High-Throughput Screening (HTS): HTS automates the testing of thousands of compounds in parallel, significantly accelerating the initial stages of drug discovery. bmglabtech.comsigmaaldrich.com The primary goal of HTS is to identify lead compounds that can be further developed into drug candidates. bmglabtech.com Various assay formats can be employed in HTS, including those that measure changes in mitochondrial membrane potential to assess cytotoxicity. biorxiv.org

Lead Optimization: Once a "hit" compound is identified through HTS, it undergoes a process of lead optimization to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. numberanalytics.comupmbiomedicals.com This iterative process involves the synthesis and testing of numerous analogs to establish structure-activity relationships (SAR). numberanalytics.comrevvity.com Automated systems can accelerate this process by standardizing experimental conditions and increasing throughput. revvity.com The ultimate aim is to develop a drug candidate with the optimal balance of desired properties for clinical success. upmbiomedicals.com

Rational Design of Hybrid Molecules and Combination Approaches

The rational design of new molecules and the use of combination therapies are advanced strategies to enhance the therapeutic potential of compounds like 4'-Iodo-3-nitrosalicylanilide.

Hybrid Molecules: This approach involves combining two or more pharmacophores into a single molecule to create a hybrid compound with improved or synergistic activity. The design of such molecules is often guided by an understanding of the target's structure and the mechanism of action of the parent compounds.

Combination Approaches: Investigating the effects of 4'-Iodo-3-nitrosalicylanilide in combination with other therapeutic agents can reveal synergistic or additive effects, potentially leading to more effective treatment strategies with reduced side effects. For example, the tumoricidal action of 4-iodo-3-nitrobenzamide was found to be accelerated by buthionine sulfoximine, a compound that depletes cellular glutathione (B108866). nih.gov

Repurposing of Salicylanilide (B1680751) Compounds in Emerging Therapeutic Areas

Drug repurposing, the process of identifying new uses for existing drugs, is an attractive strategy for accelerating drug development. mdpi.com Halogenated salicylanilides, a class of compounds that includes 4'-Iodo-3-nitrosalicylanilide, have been the subject of intensive repurposing studies. biorxiv.org

Originally used as anthelmintics in human and veterinary medicine, these compounds are now being investigated for a wide range of new therapeutic applications, including:

Anticancer Properties: Numerous studies have demonstrated the potential of salicylanilides to induce cytotoxic or cytostatic effects in various cancer cell types through diverse mechanisms of action. mdpi.com These mechanisms include the uncoupling of oxidative phosphorylation, inhibition of protein tyrosine kinases, and modulation of key signaling pathways such as Wnt/β-catenin, mTORC1, STAT3, NF-κB, and Notch. mdpi.com

Antifungal and Antimicrobial Activity: Salicylanilides like niclosamide (B1684120) and its analogs have shown considerable antifungal properties. mdpi.com They are also being explored for their activity against drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Other Therapeutic Areas: The repurposing of salicylanilides extends to other diseases as well. For instance, closantel (B1026) and niclosamide have been identified as inhibitors of USP8, a deubiquitinating enzyme implicated in Cushing's disease and cancer. biorxiv.org

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 4'-Iodo-3-nitrosalicylanilide, and how should data be interpreted?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. H NMR can confirm aromatic proton environments, while C NMR identifies carbon backbone connectivity. Infrared (IR) spectroscopy is critical for detecting nitro (-NO) and amide (-NHCO-) functional groups (e.g., NO stretching at ~1520–1350 cm). High-resolution mass spectrometry (HRMS) validates molecular mass and isotopic patterns (e.g., iodine’s distinct isotopic signature) .

- Data Interpretation : Cross-reference spectral data with computational simulations (e.g., density functional theory for IR/NMR predictions) to resolve ambiguities. For iodine-containing compounds, ensure deuterated solvents (e.g., DMSO-d) do not interfere with H NMR signals near δ 2.5 ppm .

Q. What safety protocols are essential when handling 4'-Iodo-3-nitrosalicylanilide in laboratory settings?

- Methodology : Adopt OSHA HCS guidelines for acute toxicity (Category 4) and respiratory hazards (H335). Use fume hoods for synthesis/purification steps to mitigate inhalation risks. Personal protective equipment (PPE) must include nitrile gloves (resistant to nitro compounds) and safety goggles. Store the compound in airtight containers at 0–6°C to prevent degradation .

- Contradiction Handling : If conflicting toxicity data arise (e.g., discrepancies between SDS and experimental observations), prioritize peer-reviewed toxicology studies over vendor-provided SDS .

Q. How can researchers assess the stability of 4'-Iodo-3-nitrosalicylanilide under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies using HPLC to monitor degradation products. Prepare buffered solutions (pH 1–12) and incubate samples at 25°C, 40°C, and 60°C. Quantify degradation kinetics via Arrhenius plots to predict shelf life. Include mass balance assessments to account for volatile byproducts (e.g., iodine release) .

Advanced Research Questions

Q. How can contradictory results in the biological activity of 4'-Iodo-3-nitrosalicylanilide be resolved across different in vitro models?

- Methodology : Perform dose-response assays (e.g., IC determination) in parallel across cell lines (e.g., HeLa vs. HEK293) to identify cell-type-specific effects. Validate target engagement using competitive binding assays or CRISPR-Cas9 knockouts. Cross-validate findings with orthogonal techniques like thermal shift assays or microscale thermophoresis .

- Data Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to distinguish experimental noise from biologically significant variations. Report confidence intervals for IC values to enhance reproducibility .

Q. What strategies optimize the synthetic yield of 4'-Iodo-3-nitrosalicylanilide while minimizing iodinated byproducts?

- Methodology : Employ Ullmann coupling for C–I bond formation, using CuI as a catalyst in dimethylformamide (DMF). Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization. Optimize stoichiometry (e.g., 1.2 equivalents of iodine source) and temperature (80–100°C) to suppress diaryl ether formation. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Contradiction Handling : If yield discrepancies occur between batches, analyze trace metal impurities (e.g., via ICP-MS) that may deactivate catalysts .

Q. How can computational modeling predict the binding affinity of 4'-Iodo-3-nitrosalicylanilide to bacterial nitroreductases?

- Methodology : Use molecular docking (e.g., AutoDock Vina) with crystal structures of nitroreductases (PDB: 1YFV). Parameterize iodine’s van der Waals radius and partial charges using quantum mechanical calculations (e.g., Gaussian09). Validate predictions with isothermal titration calorimetry (ITC) to measure binding thermodynamics .

- Data Interpretation : Address discrepancies between docking scores and experimental K values by refining solvation models or incorporating protein flexibility via molecular dynamics simulations .

Data Presentation and Reproducibility

Q. What are best practices for presenting spectral and bioassay data in publications?

- Methodology : Include raw NMR/Fourier-transform IR (FTIR) spectra in supplementary materials, annotated with key peaks. For bioassays, use scatter plots with error bars (SEM) and dose-response curves fitted to nonlinear regression models. Tabulate IC/EC values with 95% confidence intervals .

- Reproducibility : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles by depositing raw data in repositories like Zenodo or Figshare. Provide detailed experimental protocols on protocols.io .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.